N-Boc-diethanolamine

Catalog No.
S544976
CAS No.
103898-11-9
M.F
C9H19NO4
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-diethanolamine

CAS Number

103898-11-9

Product Name

N-Boc-diethanolamine

IUPAC Name

tert-butyl N,N-bis(2-hydroxyethyl)carbamate

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10(4-6-11)5-7-12/h11-12H,4-7H2,1-3H3

InChI Key

KMUNFRBJXIEULW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCO)CCO

Solubility

Soluble in DMSO

Synonyms

tert-butyl bis(2-hydroxyethyl)carbamate

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CCO

Description

The exact mass of the compound N-Boc-diethanolamine is 205.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Building Block for Organic Synthesis

N-Boc-diethanolamine acts as a valuable building block in organic synthesis. The "Boc" (tert-Butyloxycarbonyl) protecting group safeguards the primary amine (NH2) functionality, allowing for selective modification of the molecule's other functional groups. Once modifications are complete, the Boc group can be selectively removed under specific conditions to reveal the free amine, enabling further reactions. This controlled approach is crucial for synthesizing complex organic molecules with desired functionalities. PubChem:

Linker in Antibody-Drug Conjugates (ADCs)

N-Boc-diethanolamine finds use as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents where antibodies are linked to cytotoxic drugs. The N-Boc-diethanolamine linker connects the antibody to the drug molecule. This linker is designed to be cleaved inside the target cells, releasing the drug and exerting its cytotoxic effect. The cleavable nature of the linker ensures the drug is delivered specifically to targeted cells while minimizing systemic exposure. MedchemExpress:

Linker in PROTAC Technology

N-Boc-diethanolamine can also function as a linker in PROTAC (Proteolysis-Targeting Chimera) technology. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome machinery. N-Boc-diethanolamine serves as a linker between the moiety targeting the protein of interest and the ligand that binds to the E3 ligase. The cleavable nature of the linker can be advantageous in certain PROTAC designs. MedchemExpress:

N-Boc-diethanolamine, also known as tert-butyl bis(2-hydroxyethyl)carbamate, is a chemical compound with the molecular formula C9H19NO4C_9H_{19}NO_4 and a molecular weight of 205.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to a diethanolamine structure, which consists of two hydroxyethyl groups linked to an amine. This compound is primarily utilized in organic synthesis, particularly for protecting amines during

N-BDE does not have a direct mechanism of action as it's a building block. Its significance lies in its ability to introduce protected amine and hydroxyl functionalities into target molecules during organic synthesis.

N-BDE can be irritating to the skin, eyes, and respiratory system. Limited data exists on its specific toxicity. Standard laboratory safety practices should be followed when handling N-BDE, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

The main reaction involving N-Boc-diethanolamine is the N-tert-butoxycarbonylation of amines. This process typically involves the reaction of diethanolamine with di-tert-butyl dicarbonate under basic conditions, leading to the formation of the Boc-protected amine. The reaction can be performed in various solvents, including aqueous and organic media, and is characterized by high chemoselectivity and efficiency . The mechanism generally involves nucleophilic attack on the carbonyl carbon of the dicarbonate, followed by the release of carbon dioxide and tert-butanol, resulting in the formation of the carbamate .

N-Boc-diethanolamine can be synthesized through several methods:

  • Direct Boc Protection: The most common method involves reacting diethanolamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This reaction can be performed under aqueous or anhydrous conditions .
  • Use of Ionic Liquids: Recent advancements have introduced ionic liquids as solvents to enhance reaction efficiency and selectivity during Boc protection reactions .
  • Thermal Deprotection: Although not a synthesis method per se, thermal deprotection techniques allow for the selective removal of the Boc group from protected amines, facilitating further synthetic transformations .

N-Boc-diethanolamine finds applications primarily in organic synthesis as a protecting group for amines during peptide synthesis and other chemical transformations. Its stability under various reaction conditions makes it ideal for use in complex multi-step syntheses where amine functionalities need to be temporarily masked . Additionally, it serves as an intermediate in the development of pharmaceuticals and agrochemicals.

N-Boc-diethanolamine shares structural similarities with several other compounds that feature Boc-protected amines or related functionalities. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeSimilarityUnique Features
N-(tert-Butoxycarbonyl)-N-methylglycineAmino acid derivative0.87Contains a methyl group instead of ethylene groups
tert-Butyl (2-hydroxyethyl)carbamateSimple carbamate0.88Lacks the secondary amine functionality
Diethyl N-Boc-iminomalonateIminomalonate derivative0.83Different functional group leading to distinct reactivity
N-Boc-2-amino-3-hydroxybutyric acidAmino acid derivative0.83Incorporates an additional hydroxy group

N-Boc-diethanolamine is unique due to its dual hydroxyethyl groups and its application as a versatile protecting group in organic synthesis.

N-Boc-diethanolamine is characterized by its systematic IUPAC name, tert-butyl N,N-bis(2-hydroxyethyl)carbamate, and CAS registry number 103898-11-9. Its molecular structure consists of a carbamate functional group where the nitrogen atom is substituted with two 2-hydroxyethyl groups and protected by a tert-butoxycarbonyl (Boc) moiety (Figure 1). This configuration grants the compound dual reactivity: the Boc group provides acid-labile protection for amines, while the hydroxyethyl arms facilitate conjugation to biomolecules or synthetic scaffolds.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula$$ \text{C}9\text{H}{19}\text{NO}_4 $$
Molar Mass205.25 g/mol
Density1.085 g/mL at 20°C
Storage TemperatureRoom temperature (RT) or 2–8°C
AppearanceColorless to light yellow liquid

Synonyms for this compound include Boc-diethanolamine, tert-butyl bis(2-hydroxyethyl)carbamate, and 1-Boc-diethanolamine, reflecting its role as a protected diethanolamine derivative.

Historical Context of Carbamate Chemistry

The development of carbamate chemistry traces back to the 19th century, with the isolation of physostigmine from Calabar beans—a natural carbamate alkaloid used to treat glaucoma. However, synthetic carbamates gained prominence in the 1930s with the advent of carbamate pesticides and the discovery of the Boc protecting group by Carpino in 1957. The Boc group, introduced via di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$), revolutionized peptide synthesis by enabling selective amine protection under mild conditions.

Carbamates like N-Boc-diethanolamine emerged as pivotal intermediates in the 21st century, particularly for ADCs and PROTACs, where controlled release mechanisms and stability are paramount. The Boc group’s acid-labile nature allows for deprotection under controlled conditions (e.g., trifluoroacetic acid), minimizing side reactions during complex syntheses.

Significance in Synthetic Organic Chemistry

N-Boc-diethanolamine’s utility stems from its dual functionality:

  • Boc Protection: The Boc group shields amines from nucleophilic attack or oxidation during multi-step syntheses. It is introduced via reaction with di-tert-butyl dicarbonate in the presence of bases like DMAP or sodium hydroxide. Deprotection occurs under acidic conditions (e.g., HCl in methanol), regenerating the free amine.
  • Hydroxyethyl Conjugation: The two hydroxyethyl groups serve as handles for linking to antibodies (in ADCs) or E3 ligase ligands (in PROTACs). For example, in ADC synthesis, the hydroxy groups are functionalized with cytotoxins via cleavable linkers, enabling targeted drug delivery.

Synthetic Applications Table:

ApplicationReaction TypeOutcome
PROTAC SynthesisAlkoxycarbonylationDegradation of target proteins
ADC Linker DevelopmentEsterification/AmidationSite-specific antibody conjugation
Peptide ModificationBoc DeprotectionFree amine generation for coupling

The compound’s compatibility with aqueous and organic solvents further enhances its versatility in solid-phase synthesis and bioconjugation.

Role in Pharmaceutical Intermediate Development

N-Boc-diethanolamine is a cornerstone in designing PROTACs and ADCs, two transformative therapeutic modalities:

  • PROTACs: By tethering an E3 ubiquitin ligase ligand to a target protein binder via N-Boc-diethanolamine, PROTACs recruit cellular machinery to degrade disease-causing proteins. The Boc group ensures stability during cellular uptake, while the hydroxyethyl linker permits controlled release.
  • ADCs: As a cleavable linker, N-Boc-diethanolamine connects monoclonal antibodies to cytotoxic agents (e.g., auristatins). The carbamate bond hydrolyzes in lysosomal environments, releasing the drug payload selectively at tumor sites.

Recent studies highlight its use in synthesizing anti-influenza agents and kinase degraders, underscoring its adaptability in addressing unmet medical needs. Analytical data, including $$ ^1\text{H} $$-NMR and GC purity (99.95%), confirm its reliability for large-scale pharmaceutical production.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Exact Mass

205.1314

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Boc-diethanolamine

Dates

Modify: 2023-08-15
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

Explore Compound Types